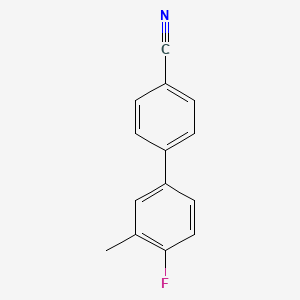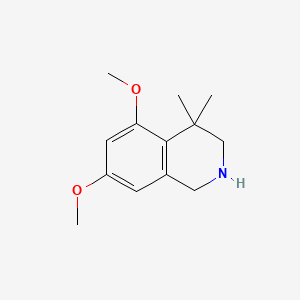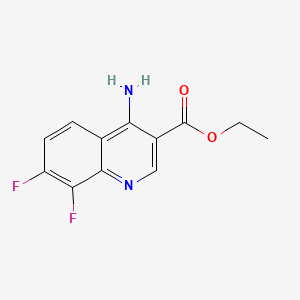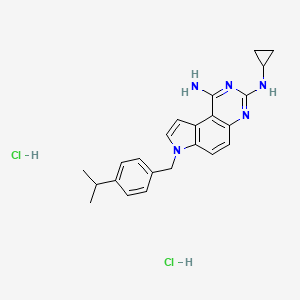
SCH 79797 dihydrochloride
Vue d'ensemble
Description
Elle a été isolée pour la première fois du champignon Lepista nebularis et a depuis été reconnue pour son large spectre d'activités biologiques, y compris des effets antibiotiques, anti-amibiens, antiviraux et antiparasitaires . Sa formule chimique est C₁₀H₁₂N₄O₄, et sa masse moléculaire est de 252,23 g/mol .
Applications De Recherche Scientifique
La nébuline a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres analogues de nucléosides.
5. Mécanisme d'action
La nébuline exerce ses effets principalement en inhibant la synthèse de l'ADN et en induisant l'apoptose dans les cellules cibles. Elle agit comme un analogue de nucléoside purine, interférant avec la fonction normale des acides nucléiques. Dans les cellules animales, la nébuline entraîne des aberrations mitotiques et une déplétion de l'ATP . Elle cible l'adénosine désaminase et d'autres enzymes impliquées dans le métabolisme des nucléosides .
Mécanisme D'action
- SCH 79797 dihydrochloride is a potent and selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) .
- SCH 79797 affects several pathways:
Target of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
SCH 79797 dihydrochloride functions primarily as a PAR1 antagonist. PAR1 is a G-protein-coupled receptor that is activated by proteolytic cleavage. This compound inhibits the binding of high-affinity thrombin receptor-activating peptides to PAR1 with an IC50 of 70 nM . This inhibition protects against ischemic injury and induces apoptosis. The compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, which is particularly relevant in cancer research. The compound influences cell signaling pathways by blocking PAR1 activation, leading to altered gene expression and cellular metabolism. These effects contribute to its protective role against ischemic injury and its potential therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PAR1, preventing the receptor’s activation by thrombin or other proteases. This inhibition disrupts the downstream signaling pathways that would normally be activated by PAR1, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under desiccating conditions and can be stored for up to 12 months. Its stability and efficacy may decrease over time if not stored properly. Long-term studies have shown that this compound maintains its ability to induce apoptosis and inhibit cell proliferation over extended periods, although the exact duration of its effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAR1 activation and protects against ischemic injury without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including excessive apoptosis and potential damage to healthy tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell signaling and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting PAR1, this compound affects the activity of downstream signaling molecules and enzymes, ultimately influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as PAR1-expressing cells. The distribution of this compound can affect its efficacy and therapeutic potential, as well as its accumulation in specific tissues .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on PAR1 and other biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it ensures that this compound reaches its intended targets within the cell .
Méthodes De Préparation
La nébuline peut être synthétisée par différentes méthodes. Une voie de synthèse efficace consiste à utiliser l'inosine comme matière de départ. Le processus comprend trois étapes principales : la protection de l'acyle, la sulfuration et la désulfuration. À l'étape de désulfuration, l'acide nitrique à 50% est utilisé comme agent de désulfuration, évitant ainsi le recours à des catalyseurs à base de métaux lourds et à la chromatographie sur colonne . Une autre méthode consiste à isoler la nébuline d'une nouvelle espèce de Microbispora en utilisant la chromatographie en contre-courant à gouttes .
Analyse Des Réactions Chimiques
La nébuline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La nébuline peut être oxydée pour former divers dérivés.
Réduction : Elle peut être réduite dans des conditions spécifiques pour donner différents produits.
Substitution : La nébuline peut subir des réactions de substitution, en particulier au niveau du cycle purine.
Les réactifs couramment utilisés dans ces réactions comprennent des quantités catalytiques de sulfate de cuivre (CuSO₄) et de l'eau comme solvant . Les principaux produits formés à partir de ces réactions comprennent divers dérivés et analogues de la purine.
Comparaison Avec Des Composés Similaires
La nébuline est unique parmi les analogues de nucléosides purine en raison de son large spectre d'activités biologiques. Les composés similaires comprennent :
Vidarabine : Un autre analogue de nucléoside purine avec des propriétés antivirales.
Adénosine : Un nucléoside naturel impliqué dans divers processus physiologiques.
Zébularine : Un analogue de la cytidine connu pour sa capacité à inhiber la méthylation de l'ADN.
La nébuline se démarque par sa forte cytotoxicité et sa large gamme d'applications dans les systèmes végétaux et animaux.
Propriétés
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJTXSQXGHYXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028401 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216720-69-2 | |
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions that SCH 79797 dihydrochloride is a specific PAR-1 receptor antagonist. Can you elaborate on how this compound interacts with PAR-1 and ultimately blocks the calcium transient triggered by PAR-1 agonists?
A1: While the paper states that this compound effectively blocks the PAR-1 mediated calcium transient in rat podocytes [], it does not delve into the specific molecular mechanism of this interaction. Further research is needed to elucidate the exact binding site of this compound on the PAR-1 receptor and the downstream signaling cascade that ultimately leads to the inhibition of calcium influx. Understanding this mechanism would be crucial for exploring the potential therapeutic applications of this compound in conditions involving PAR-1 overactivation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


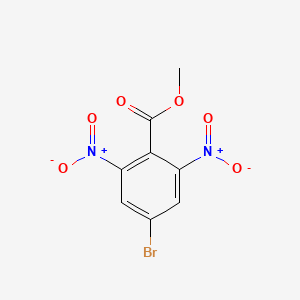
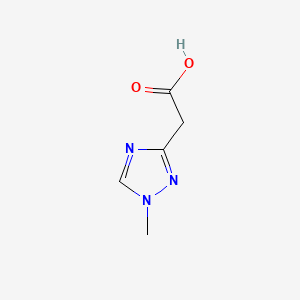


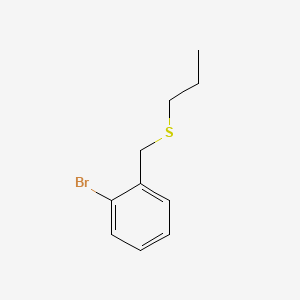
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)


